
Carbamic chloride, methyl(3-propoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic chloride, methyl(3-propoxyphenyl)- is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of carbamic acid and features a carbamoyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic chloride, methyl(3-propoxyphenyl)- can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows:
R2NH+COCl2→R2NCOCl+[R2NH2]Cl
In this case, the amine used is methyl(3-propoxyphenyl)amine. The reaction is typically carried out under controlled conditions to avoid the formation of unwanted by-products.
Industrial Production Methods
Industrial production of carbamic chloride, methyl(3-propoxyphenyl)- involves the use of large-scale reactors where the reaction between methyl(3-propoxyphenyl)amine and phosgene is carefully monitored. The process requires stringent safety measures due to the toxic nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
Carbamic chloride, methyl(3-propoxyphenyl)- undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base like pyridine.
Aminolysis: Amines such as methylamine or ethylamine, under mild conditions.
Major Products Formed
Hydrolysis: Carbamic acid and hydrochloric acid.
Alcoholysis: Carbamates.
Aminolysis: Ureas.
Scientific Research Applications
Carbamic chloride, methyl(3-propoxyphenyl)- is used in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic chloride, methyl(3-propoxyphenyl)- involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical synthesis processes.
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity.
Ethylcarbamoyl chloride: Similar structure but with an ethyl group instead of a propoxyphenyl group.
Uniqueness
Carbamic chloride, methyl(3-propoxyphenyl)- is unique due to the presence of the propoxyphenyl group, which imparts specific reactivity and properties that are different from other carbamoyl chlorides. This makes it particularly useful in certain chemical synthesis applications where these properties are desired.
Properties
CAS No. |
59732-04-6 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-methyl-N-(3-propoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C11H14ClNO2/c1-3-7-15-10-6-4-5-9(8-10)13(2)11(12)14/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
IAFSDRURAIZPMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)N(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)



![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)

